![molecular formula C10H12FNO5S B2765459 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene CAS No. 2411298-24-1](/img/structure/B2765459.png)

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

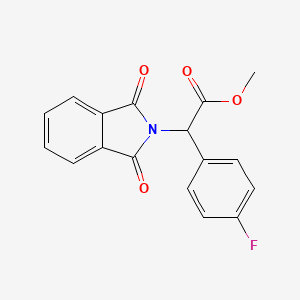

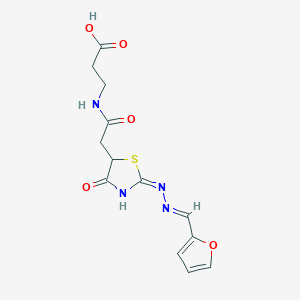

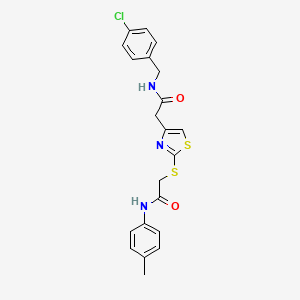

“1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” is a chemical compound with the molecular formula C10H12FNO5S . It is a type of sulfonyl fluoride, which are known for their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” can be represented by the InChI string: InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 .Chemical Reactions Analysis

Sulfonyl fluorides, such as “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene”, are generally involved in reactions like direct fluorosulfonylation . The reaction mechanism for this process involves the generation of fluorosulfonyl radicals, which then attack the double bond of the alkene, leading to the formation of a carbon radical intermediate .Scientific Research Applications

Suzuki–Miyaura Coupling

1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Here’s how it works:

Benzylic Functionalization

The benzylic position in aromatic compounds is a hotspot for functionalization. Here’s how 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene comes into play:

Mechanism of Action

The mechanism of action of “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene” in chemical reactions is primarily through its fluorosulfonyl radical. The fluorosulfonyl radical is generated through single-electron reduction and then attacks the double bond of the alkene, leading to the formation of a carbon radical intermediate .

Future Directions

Sulfonyl fluorides, including “1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene”, have found widespread applications in various fields . The development of new methods for the generation of fluorosulfonyl radicals and their use in the synthesis of diverse functionalized sulfonyl fluorides is a promising area of research .

properties

IUPAC Name |

1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPOSWYMAMHYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)(methyl)carbamoyl]phenyl sulfurofluoridate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)

![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)

![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)

![2-(benzylsulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2765389.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2765393.png)